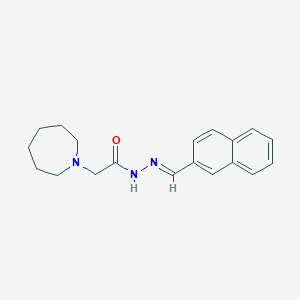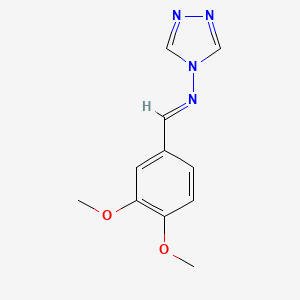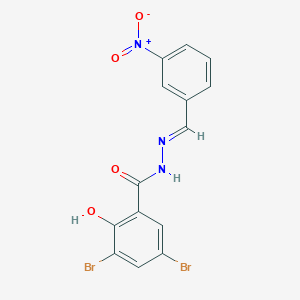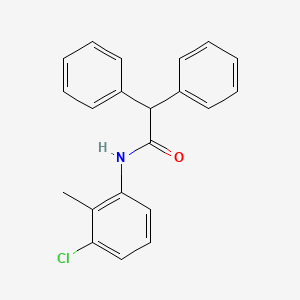
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide
Descripción general
Descripción
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide, also known as ANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANA belongs to the class of hydrazide compounds, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects in cells and animals. 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide has several advantages for lab experiments, such as its relatively low cost, ease of synthesis, and wide range of biological activities. However, 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide also has some limitations, such as its low solubility in water and limited stability under certain conditions. Therefore, it is important to optimize the experimental conditions when using 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide. One direction is to investigate the structure-activity relationship (SAR) of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide and its analogs, in order to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide in animals and humans, in order to evaluate its potential as a drug candidate. Additionally, the potential of 2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(15-22-11-5-1-2-6-12-22)21-20-14-16-9-10-17-7-3-4-8-18(17)13-16/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2,(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUJAXXCVCCKX-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-azepanyl)-N'-(2-naphthylmethylene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-fluorophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B3836367.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836390.png)

![5-(4-bromobenzylidene)-3-[(4-bromobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3836408.png)

![3,5-dibromo-2-hydroxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836420.png)
![3-[3-(3-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3836426.png)
![4-fluoro-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3836428.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3836429.png)


